N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-(4-Fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural elements include:
- 3-Tosyl substituent: A para-toluenesulfonyl (tosyl) group at the 3-position, enhancing electrophilicity and influencing solubility.
- N-(4-Fluorophenyl)amine: A 4-fluorophenyl group at the 5-position, introducing electronic and steric effects critical for target binding .
This compound’s design leverages sulfonyl and fluorophenyl groups to optimize physicochemical properties and biological interactions, though its specific applications (e.g., antimicrobial, enzyme inhibition) require further exploration.
Properties
IUPAC Name |
N-(4-fluorophenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2S2/c1-12-2-8-15(9-3-12)30(27,28)20-19-23-18(22-14-6-4-13(21)5-7-14)17-16(10-11-29-17)26(19)25-24-20/h2-11H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFBEHSJWDMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Yields : The target compound’s tosyl group may offer synthetic advantages over bulkier sulfonyl groups (e.g., 4-isopropyl in 3e, 20% yield) . Carbonitrile derivatives (e.g., 7e) achieve higher yields (80%) via one-pot methods .
- Thermal Stability : Analogs with electron-withdrawing groups (e.g., 7e, 7d) exhibit high melting points (>300°C), suggesting enhanced stability vs. sulfonyl derivatives .
Spectroscopic and Physicochemical Properties
Table 2: NMR Chemical Shift Comparisons (Selected Protons)
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
